molecular formula C22H19N3O4S B2479758 METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE CAS No. 852135-00-3

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE

Cat. No.: B2479758
CAS No.: 852135-00-3
M. Wt: 421.47
InChI Key: KTIFVCFBSFYJGF-UHFFFAOYSA-N
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Description

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core, a fused bicyclic system with sulfur and nitrogen atoms. The structure includes a 4-methoxyphenyl substituent at position 6, a methyl group at position 3, and a benzoate ester linked via an amide bond at position 2.

Properties

IUPAC Name

methyl 4-[[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-19(20(26)23-16-8-4-15(5-9-16)21(27)29-3)30-22-24-18(12-25(13)22)14-6-10-17(28-2)11-7-14/h4-12H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIFVCFBSFYJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxybenzene derivatives.

    Amidation Reaction: The amide bond formation between the imidazo[2,1-b][1,3]thiazole core and the benzoate ester is typically carried out using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, potentially converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific functional properties, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on core scaffolds, substituents, and bioactivity:

Compound Core Structure Key Substituents Reported Bioactivity Synthesis Method
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE (Target) Imidazo[2,1-b][1,3]thiazole 4-Methoxyphenyl (C6), methyl (C3), benzoate ester (C2) Inferred: Potential enzyme inhibition (e.g., aldose reductase) based on analogues Likely involves coupling of imidazothiazole intermediates with activated benzoates
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamides Imidazo[2,1-b]thiazole 4-Bromophenyl (C6), hydrazinecarbothioamide (C3) Aldose reductase inhibitors (IC₅₀: 0.8–5.2 μM) Condensation of imidazothiazole-acetyl derivatives with isothiocyanates
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate ester Pyridazinyl-phenethylamino (C4) Not explicitly stated; benzoate esters often studied for pharmacokinetic optimization Nucleophilic substitution or esterification
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl (C5), difluorophenyl (C4) Antifungal/antimicrobial (dependent on substituents) Cyclization of hydrazinecarbothioamides in basic conditions
2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl]thiazolo[3,2-b]triazol-5-ylidene}methyl]phenyl acetate Thiazolo[3,2-b]triazole Isopropoxyphenyl (C2), acetate (C4) Not explicitly stated; triazole-thiazole hybrids often target inflammatory pathways Multi-step heterocyclization and tautomerization

Key Comparative Insights

Core Structure Influence: The imidazo[2,1-b][1,3]thiazole core in the target compound distinguishes it from triazole (e.g., ) or thiazolo-triazole (e.g., ) analogues.

Substituent Effects :

  • 4-Methoxyphenyl vs. 4-Bromophenyl : The methoxy group in the target compound is electron-donating, which may increase solubility and alter π-π stacking interactions compared to the electron-withdrawing bromo group in . This substitution could modulate selectivity for hydrophobic enzyme pockets.
  • Benzoate Ester vs. Hydrazinecarbothioamide : The benzoate ester in the target compound improves metabolic stability over hydrazinecarbothioamide derivatives (e.g., ), which are prone to hydrolysis. However, the latter may exhibit stronger hydrogen-bonding capacity.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for imidazothiazole derivatives, such as coupling pre-functionalized imidazothiazoles with activated benzoates. This contrasts with the multi-step cyclization required for triazole-thiones or thiazolo-triazoles .

Biological Activity Trends: Imidazothiazoles with bromophenyl groups (e.g., ) show potent aldose reductase inhibition (IC₅₀ < 5 μM). Triazole-thiones (e.g., ) exhibit antifungal activity, suggesting that imidazothiazole derivatives with similar substituents (e.g., sulfonyl groups) might be repurposed for antimicrobial applications.

Biological Activity

Methyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate is a complex organic compound notable for its potential biological activities. This compound integrates a thiazole ring with a methoxyphenyl group and an amide linkage, positioning it as a candidate for various medicinal applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cellular signaling pathways, such as focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration .
  • Receptor Modulation : By binding to cellular receptors, it may influence various signal transduction pathways that regulate cell growth and survival.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines .
  • Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter expression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial and antifungal properties:

  • Antibacterial Activity : Certain derivatives have shown promising results against bacterial strains with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antifungal Activity : The same class of compounds has been evaluated for antifungal effects, indicating broad-spectrum antimicrobial potential.

Study on FAK Inhibition

A study focusing on imidazo[2,1-b][1,3]thiazole derivatives highlighted their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that these compounds could significantly reduce cell proliferation and migration .

Evaluation Against Mycobacterium tuberculosis

Another investigation assessed the anti-tubercular activity of related compounds. Several derivatives exhibited potent activity against Mycobacterium tuberculosis with low toxicity towards normal cells .

Data Summary

Biological Activity IC50 or MIC Values Reference
Anticancer (various lines)0.59 - 2.81 μM
Antibacterial (various strains)3.125 μg/mL
Anti-tubercular (M. tuberculosis)MIC = 3.125 μg/mL

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